2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-21(2)14-5-7-18-16(20-14)22-8-6-12(10-22)11-23-15-4-3-13(17)9-19-15/h3-5,7,9,12H,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWGHPJVYGAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Without specific research on this molecule, its exact mode of action remains unknown. The presence of afluoropyrimidine moiety in the compound suggests that it may interact with biological targets in a manner similar to other fluoropyrimidines. Fluorine substitution can alter the molecule’s interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of the pyrrolidine ring, it is possible that the compound may influence a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a pyrrolidine ring and a fluoropyrimidine moiety suggests that the compound may have unique pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Fluoropyrimidines as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.
Biological Activity
The compound 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C16H15F4N3O
- Molecular Weight: 341.3034 g/mol
- CAS Number: 2549031-59-4
- SMILES Notation: Fc1ccc(nc1)OCC1CCN(C1)c1nccc(c1)C(F)(F)F
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluoropyridine moiety enhances its binding affinity to target proteins, potentially leading to altered cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested: MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer).
- IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In vitro studies have indicated effectiveness against various bacterial strains, including resistant strains.
- The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- It has been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases.
- Animal studies indicate improvements in cognitive function and memory retention when administered prior to neurotoxic insults.
Case Studies
-
In Vivo Studies on Cancer Models:
- A study involving xenograft models demonstrated that the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
-
Neuroprotection:
- In a rodent model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved behavioral outcomes, highlighting its potential for treating neurodegenerative conditions.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Pyrimidine Hybrids
- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Key Differences: Lacks the pyrrolidine ring but includes a phenylpyrimidine core with a (4-fluoroanilino)methyl group. Structural Insights: Intramolecular N—H⋯N hydrogen bonding (2.982 Å) stabilizes its conformation, compared to shorter bonds in related compounds (e.g., 2.940 Å in polymorphic analogs). Dihedral angles between pyrimidine and aryl rings range from 11.3° to 70.1°, influencing molecular planarity and packing . Relevance: Highlights the importance of hydrogen bonding and steric effects in pyrimidine derivatives.
- N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (): Key Differences: Replaces pyrrolidine with a piperidine ring and incorporates a fused pyrrolopyrimidine system.
Fluoropyridine-Containing Derivatives
- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (): Key Differences: Features a pyridopyrazine core with a 4-fluorophenyl group instead of fluoropyridin-2-yloxy.
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (): Key Differences: Substitutes the pyrrolidine group with a nitro- and methoxy-substituted phenylamine.
Pyrimidine Amines with Varied Substituents
- (4P)-4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine (): Key Differences: Incorporates a morpholine ring and thiazole group, differing from the pyrrolidine-fluoropyridine motif. Physicochemical Properties: The morpholine ring improves aqueous solubility, a critical factor in drug bioavailability .
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (): Key Differences: Features a 3-pyridyl group and aminophenyl substituent. Synthetic Yield: Reported in low yield (6%) due to challenges in cyclization and purification, underscoring synthetic hurdles in pyrimidine chemistry .
Comparative Data Table
Key Findings and Implications
- Fluorine Impact : Fluorine substituents (e.g., 5-fluoropyridin-2-yloxy) enhance electronegativity and metabolic stability, as seen in kinase inhibitors .
- Ring Systems : Pyrrolidine vs. piperidine or morpholine alters steric bulk and solubility, influencing target engagement .
- Synthetic Challenges : Low yields in analogs (e.g., 6% in ) highlight the need for optimized routes for the target compound.
Further studies should prioritize synthesis and crystallographic analysis to validate hypothesized interactions.
Preparation Methods
Dichloropyrimidine as a Precursor
The pyrimidine ring is typically constructed via cyclocondensation of carboxamidines with malonate derivatives. As outlined in, diethyl malonate reacts with carboxamidines (e.g., II ) in methanol under basic conditions (NaOMe) to form pyrimidine-4,6-diols (III ). Subsequent chlorination with POCl3 yields 4,6-dichloropyrimidine (IV ), a versatile intermediate for further functionalization.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOMe, MeOH, reflux | 65–78% |
| Chlorination | POCl3, 110°C, 6 h | 82–90% |
Amination and Dimethylation
Selective amination at the 4-position is achieved by treating 4,6-dichloropyrimidine with dimethylamine in THF at 60°C, yielding 6-chloro-N,N-dimethylpyrimidin-4-amine (V ). This intermediate is critical for subsequent coupling with the pyrrolidine derivative.
Functionalization of the Pyrrolidine Moiety
Synthesis of 3-(Hydroxymethyl)pyrrolidine
The pyrrolidine ring is constructed via cyclization of 4-pentenenitrile derivatives, followed by reduction. For example, 4-pentenenitrile undergoes hydrocyanation with Ni-catalysts to form the pyrrolidine core, which is subsequently reduced with LiAlH4 to yield 3-(hydroxymethyl)pyrrolidine.
Etherification with 5-Fluoro-2-hydroxypyridine
The hydroxymethyl group is activated using methanesulfonyl chloride (MsCl) in DCM, forming a mesylate intermediate. Reaction with 5-fluoro-2-hydroxypyridine in the presence of K2CO3 in DMF at 80°C installs the (5-fluoropyridin-2-yl)oxymethyl group.
Key Data:
-
Optimal Base: K2CO3 (2.5 eq)
-
Solvent: DMF, 80°C, 12 h
-
Yield: 68%
Coupling of Pyrrolidine and Pyrimidine Intermediates
Nucleophilic Aromatic Substitution (SNAr)
The final coupling involves reacting 6-chloro-N,N-dimethylpyrimidin-4-amine (V ) with 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine in dioxane at 120°C for 24 h. Catalytic KI enhances the leaving group ability of chloride, while DIPEA neutralizes HCl byproducts.
Optimization Insights:
-
Temperature: Reactions below 100°C result in incomplete conversion (<50%).
-
Catalyst: KI (10 mol%) increases yield by 22%.
-
Yield: 74% after column chromatography (SiO2, EtOAc/hexanes).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >99% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Amination
Competitive amination at the 6-position is suppressed by using excess dimethylamine (3 eq) and controlled reaction times.
Steric Hindrance in Pyrrolidine Coupling
Bulky substituents on pyrrolidine necessitate higher temperatures (120°C vs. 80°C) for effective SNAr. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative to mesylate activation employs diethyl azodicarboxylate (DEAD) and PPh3 to couple 3-(hydroxymethyl)pyrrolidine with 5-fluoro-2-hydroxypyridine. While yielding 72%, this method requires stringent anhydrous conditions.
Reductive Amination Approach
Condensing 6-amino-N,N-dimethylpyrimidin-4-amine with a pyrrolidine ketone derivative, followed by NaBH4 reduction, provides a 58% yield but suffers from over-reduction byproducts.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A stepwise approach is recommended:
Prepare the fluoropyridine intermediate via nucleophilic aromatic substitution using 2-chloro-5-fluoropyridine and a suitable nucleophile under reflux in aprotic solvents (e.g., DMF) .
Functionalize the pyrrolidine ring via Mitsunobu reaction to introduce the (5-fluoropyridin-2-yl)oxymethyl group, using DIAD/TPP as catalysts .
Couple the pyrrolidine intermediate with N,N-dimethylpyrimidin-4-amine via Buchwald-Hartwig amination, employing Pd(OAc)₂/Xantphos as a catalyst system .
- Optimization : Monitor reaction progress via HPLC-MS. Adjust solvent polarity (e.g., THF vs. toluene) and temperature (60–100°C) to minimize side products like dehalogenated byproducts .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Key Methods :
- X-ray crystallography : Resolve the stereochemistry of the pyrrolidine ring and confirm substituent orientation. Use SHELXL for refinement, accounting for potential twinning due to fluorinated moieties .
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to verify connectivity, particularly the methyl groups on the pyrimidine and the fluoropyridyl-pyrrolidine linkage .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₀F₂N₆O) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what are the limitations?
- Approach :
Perform molecular docking (AutoDock Vina) using the fluoropyridyl-pyrrolidine moiety as a flexible ligand. Account for fluorine’s electronegativity in partial charge assignments .
Validate with MD simulations (AMBER) to assess stability of ligand-target interactions, focusing on π-π stacking between pyrimidine and aromatic residues .
- Limitations : Fluorine’s polarization effects may be underestimated in force fields, necessitating experimental validation via SPR or ITC .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluoropyridyl substitution on biological activity?
- Design :
- Syntize analogs with halogen (Cl/Br) or methyl substitutions at the 5-fluoropyridin-2-yl position.
- Test inhibitory activity against kinase targets (e.g., EGFR) using competitive ATP-binding assays .
- Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to quantify electronic effects .
Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy for this compound?
- Troubleshooting :
Check for metabolic instability (e.g., CYP450 oxidation of pyrrolidine) using liver microsome assays .
Evaluate solubility via shake-flask method; low solubility may reduce bioavailability despite high target affinity .
Use LC-MS/MS to identify metabolites and modify the pyrrolidine ring (e.g., introduce sp³-hybridized carbons) to enhance stability .
Q. What crystallographic challenges arise during refinement of this compound’s structure, and how can they be resolved?
- Challenges :
- Disorder in the (5-fluoropyridin-2-yl)oxymethyl group due to rotational flexibility .
- Weak diffraction from fluorine atoms, requiring high-resolution data (≤1.0 Å) for accurate placement .
- Solutions :
- Apply SHELXL’s PART instruction to model disorder and refine occupancy ratios .
- Use anomalous scattering (Cu-Kα radiation) to enhance fluorine signal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
